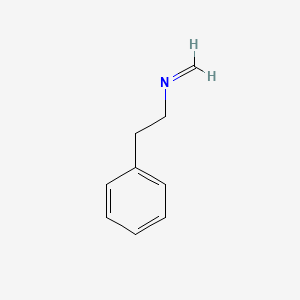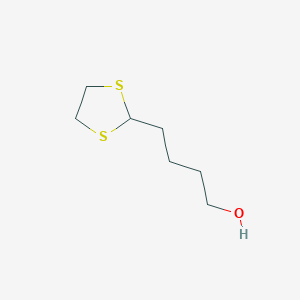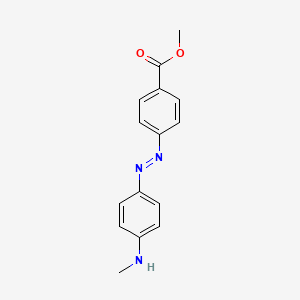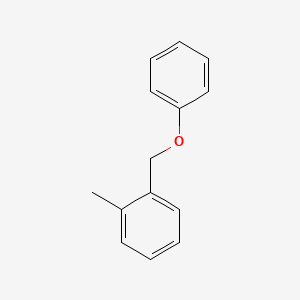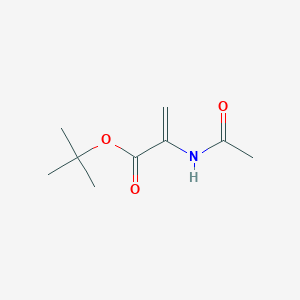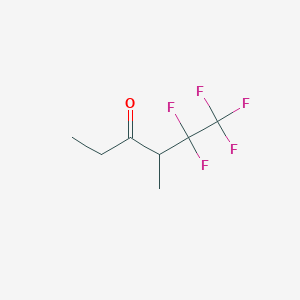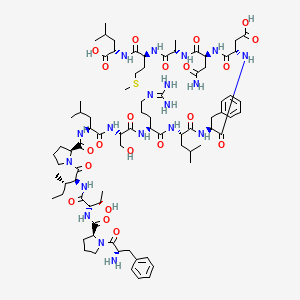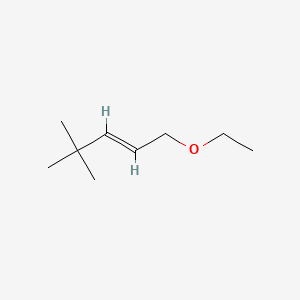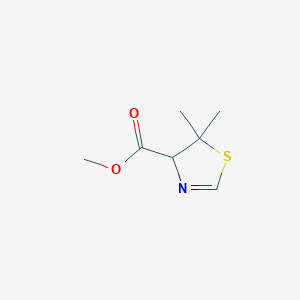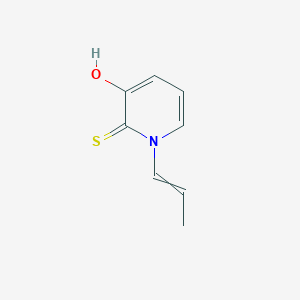
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is an organic compound with a unique structure that includes a hydroxyl group, a prop-1-en-1-yl group, and a pyridine-2(1H)-thione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and prop-1-en-1-yl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyl and prop-1-en-1-yl groups play a crucial role in its binding affinity and reactivity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with hydroxyl and alkyl groups, such as:
- 3-Hydroxy-1-(prop-1-en-1-yl)pyridine
- 2-Hydroxy-1-(prop-1-en-1-yl)pyridine
- 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2-thione
Uniqueness
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58379-48-9 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
3-hydroxy-1-prop-1-enylpyridine-2-thione |
InChI |
InChI=1S/C8H9NOS/c1-2-5-9-6-3-4-7(10)8(9)11/h2-6,10H,1H3 |
Clave InChI |
GKXUWXVWDZPPRQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CN1C=CC=C(C1=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
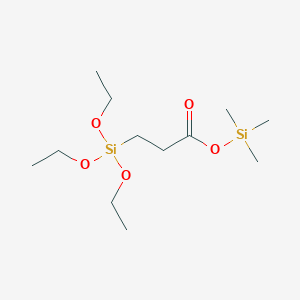
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
